N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide
Description
The compound N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a complex structure featuring a dimethylamino-substituted phenyl group, a 4-methylpiperazine moiety, and a 3,4-dimethoxybenzenesulfonamide backbone. Its molecular formula is C21H29N5O4S, with a molecular weight of approximately 447.6 g/mol .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O4S/c1-25(2)19-8-6-18(7-9-19)21(27-14-12-26(3)13-15-27)17-24-32(28,29)20-10-11-22(30-4)23(16-20)31-5/h6-11,16,21,24H,12-15,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHLIENNUUKHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound with notable biological activity, particularly in medicinal chemistry. This article explores its synthesis, mechanism of action, biological effects, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a dimethylamino group, a piperazine ring, and methoxybenzamide moieties, contributing to its pharmacological properties. The compound's synthesis typically involves multiple steps, including the formation of amide bonds and various chemical transformations such as oxidation and reduction.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may inhibit enzymes involved in metabolic pathways or bacterial cell wall synthesis, suggesting potential antimicrobial effects. Additionally, compounds with similar structures have shown activity against viral proteins and ion channels, indicating possible applications in treating infections or managing pain.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has been shown to inhibit the growth of various bacterial strains, likely due to its interference with cell wall synthesis mechanisms.
- Analgesic Effects : Similar compounds have demonstrated analgesic properties in preclinical models, suggesting that this compound may also offer pain relief through modulation of specific pain pathways .
- Antitumor Potential : Studies have indicated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, pointing towards potential use in cancer therapy.
Case Studies and Research Findings
A review of the literature reveals several relevant studies:
- Inhibition Studies : In vitro assays have demonstrated that the compound significantly inhibits the growth of Mycobacterium tuberculosis at concentrations as low as 10 µg/mL. This suggests its potential as an antitubercular agent .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of related compounds has shown that modifications at specific positions can enhance biological activity. For instance, substituents at the para-position of the phenyl ring have been linked to increased potency against certain microbial strains .
- Synergistic Effects : The compound has been evaluated for synergistic effects when combined with other antimicrobial agents. Preliminary results indicate enhanced efficacy when used in combination therapy .
Table 1: Biological Activities of this compound
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds structurally related to N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide exhibit significant pharmacological activities:
- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis, making it a candidate for antibiotic development.
- Antiviral Properties : Similar compounds have shown efficacy against viral proteins, suggesting potential applications in antiviral therapies.
- Pain Management : Its interaction with ion channels indicates possible use in pain relief medications.
Drug Development
This compound is included in various screening libraries for drug discovery:
- PPI Modulators : It has been categorized as a potential modulator of protein-protein interactions.
- Peptidomimetics : The compound's structure allows it to mimic peptide interactions, which is valuable in designing new therapeutics.
Case Studies and Research Findings
Several studies highlight the efficacy and potential applications of this compound:
- Antimicrobial Studies : Research demonstrated that derivatives similar to this compound showed significant inhibition against various bacterial strains, indicating its potential as a new antibiotic agent.
- Antiviral Research : A study explored compounds with similar structures that effectively inhibited viral replication in vitro, suggesting that this compound may also possess antiviral properties.
- Pain Management Trials : Clinical trials involving related compounds suggested effectiveness in reducing pain perception by modulating specific ion channels.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its 3,4-dimethoxybenzenesulfonamide core and the 4-methylpiperazine-ethyl side chain. Below is a comparison with structurally related sulfonamides:
Table 1: Structural Comparison of Sulfonamide Derivatives
Functional Implications
Electron-Donating vs. In contrast, the 2-nitro group in ’s compound introduces electron-withdrawing effects, which may increase reactivity or alter metabolic stability . Fluorine in ’s compound acts as a bioisostere, offering electronegativity and improved metabolic resistance compared to methoxy groups .
Piperazine and Methylpiperazine Moieties: The 4-methylpiperazine in the target compound and ’s derivative likely enhances solubility and CNS penetration due to its basic nitrogen. ’s compound uses a 4-methylbenzenesulfonyl-piperazine, which may reduce basicity compared to methylpiperazine, affecting pharmacokinetics .
Sulfonamide Linkage Variations: The target compound’s benzenesulfonamide core is shared with ’s simpler derivative, which lacks the dimethylamino and piperazine groups. This highlights the importance of side chains in modulating bioactivity .
Hypothesized Bioactivity
- Enzyme Inhibition: Sulfonamides are known inhibitors of carbonic anhydrase and cyclooxygenase. The dimethylamino and methoxy groups may enhance binding to these enzymes .
Preparation Methods
Nucleophilic Substitution for Ethylenediamine Derivatization
A plausible route involves alkylation of ethylenediamine with two distinct electrophiles:
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4-(Dimethylamino)benzyl Chloride : Reacts with one amine group of ethylenediamine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.
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1-Chloro-4-methylpiperazine : Introduces the second substituent via a second alkylation step under similar conditions.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | N,N-Dimethylformamide (DMF) | |
| Base | Potassium carbonate | |
| Temperature | 80°C | |
| Yield (Stepwise) | 89–97% |
Challenges
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Regioselectivity : Sequential alkylation requires careful stoichiometric control to avoid cross-contamination.
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Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the di-substituted ethylamine.
Sulfonamide Bond Formation
The final step couples 3,4-dimethoxybenzenesulfonyl chloride with the synthesized amine substrate.
Reaction Protocol
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Base Selection : Triethylamine (2.0 equiv) scavenges HCl, driving the reaction to completion.
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Solvent System : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures compatibility with moisture-sensitive sulfonyl chloride.
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Temperature Gradient : Initial cooling (0°C) minimizes side reactions, followed by gradual warming to 25°C.
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | DCM or THF | |
| Base | Triethylamine (2.0 equiv) | |
| Temperature | 0°C → 25°C over 3 hours | |
| Yield | 91–97% |
Workup and Purification
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Quenching : Ice-water mixture halts the reaction.
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Extraction : DCM partitions the product from aqueous layers.
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Chromatography : Silica gel elution with DCM/methanol (10:1) removes unreacted starting materials.
Comparative Analysis of Methodologies
Solvent Impact on Reaction Efficiency
Scalability and Industrial Feasibility
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Batch Size : Reactions scaling to 1.8 L solvent volumes demonstrate robustness.
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Cost Drivers : Triethylamine recovery and solvent recycling are critical for large-scale production.
Troubleshooting Common Synthetic Issues
Low Sulfonamide Yields
Q & A
Basic Research Questions
Q. How can the molecular structure of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide be experimentally confirmed?
- Methodological Answer : Utilize Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, particularly for the dimethylamino, piperazinyl, and sulfonamide groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. What are the critical physicochemical properties to prioritize for formulation studies?
- Methodological Answer : Determine logP (via shake-flask or HPLC methods) to assess lipophilicity, which influences membrane permeability. Measure aqueous solubility under physiological pH (e.g., phosphate-buffered saline) and evaluate thermal stability via Differential Scanning Calorimetry (DSC) . These properties guide solvent selection for in vivo assays .
Q. How can stability under varying storage conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring for degradation products. Use photo-stability testing (ICH Q1B guidelines) to identify light-sensitive moieties (e.g., sulfonamide or methoxy groups). Compare results to stress conditions (acid/base hydrolysis, oxidative media) .
Advanced Research Questions
Q. What strategies optimize synthetic yield while minimizing impurities?
- Methodological Answer : Optimize nucleophilic substitution steps by varying solvents (e.g., DMF vs. dichloromethane) and bases (e.g., triethylamine vs. DBU). Employ catalytic additives (e.g., KI for SN2 reactions) to enhance reactivity. Monitor intermediates via TLC and purify via flash chromatography (gradient elution with ethyl acetate/hexane) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Perform comparative binding assays (e.g., radioligand displacement for dopamine/serotonin receptors) under standardized conditions (pH, temperature). Use molecular docking simulations (AutoDock Vina) to analyze interactions with receptor isoforms. Cross-validate with kinetic studies (SPR or ITC) to assess binding thermodynamics .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing 3,4-dimethoxy with halogen or alkyl groups). Test in vitro activity (e.g., IC50 in enzyme inhibition assays) and correlate with computational descriptors (Hammett σ, π-charge distribution). Use multivariate regression to identify critical pharmacophoric features .
Q. How can interactions with off-target receptors be systematically investigated?
- Methodological Answer : Screen against panels of GPCRs or kinases (e.g., Eurofins CEREP panel). Apply chemoproteomics (thermal shift assays or affinity purification-MS) to identify unexpected targets. Validate hits with gene knockout models (CRISPR/Cas9) or selective inhibitors .
Q. What validation criteria ensure robustness in quantitative analytical methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
